2-Fluoro-5-methylhex-4-enoic acid
Overview
Description
2-Fluoro-5-methylhex-4-enoic acid is a chemical compound belonging to the family of carboxylic acids. It is a colorless to yellowish liquid with a fruity odor. This compound is not naturally occurring and must be synthesized for use in experiments. It has a molecular weight of 148.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of fluorinase enzymes, which can selectively introduce fluorine atoms into organic molecules under mild conditions . Another method involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods: Industrial production of 2-Fluoro-5-methylhex-4-enoic acid may involve large-scale enzymatic synthesis or chemical synthesis using fluorinating agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylhex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-5-methylhex-4-enoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties and reactivity of the molecule, leading to unique interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluorohex-4-enoic acid: Similar structure but without the methyl group.
5-Methylhex-4-enoic acid: Similar structure but without the fluorine atom.
2-Fluoro-5-methylhexanoic acid: Similar structure but with a saturated carbon chain.
Uniqueness: 2-Fluoro-5-methylhex-4-enoic acid is unique due to the presence of both a fluorine atom and a methyl group on the hex-4-enoic acid backbone. This combination of functional groups can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-methylhex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULNKEJOWDVYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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